Cas no 2137562-13-9 (2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)

2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2137562-13-9
- 2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
- EN300-843077
- 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol
-
- インチ: 1S/C11H21NO/c1-8-4-3-5-9(2)12(8)10-6-7-11(10)13/h8-11,13H,3-7H2,1-2H3
- InChIKey: YZPLHMBKTIIUAZ-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1N1C(C)CCCC1C
計算された属性
- せいみつぶんしりょう: 183.162314293g/mol
- どういたいしつりょう: 183.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843077-2.5g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 2.5g |
$2576.0 | 2024-05-21 | |
Enamine | EN300-843077-0.05g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.05g |
$1104.0 | 2024-05-21 | |
Enamine | EN300-843077-1.0g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 1.0g |
$1315.0 | 2024-05-21 | |
Enamine | EN300-843077-5g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 5g |
$3812.0 | 2023-09-02 | ||
Enamine | EN300-843077-0.1g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.1g |
$1157.0 | 2024-05-21 | |
Enamine | EN300-843077-10g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 10g |
$5652.0 | 2023-09-02 | ||
Enamine | EN300-843077-10.0g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 10.0g |
$5652.0 | 2024-05-21 | |
Enamine | EN300-843077-5.0g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 5.0g |
$3812.0 | 2024-05-21 | |
Enamine | EN300-843077-0.25g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.25g |
$1209.0 | 2024-05-21 | |
Enamine | EN300-843077-0.5g |
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol |
2137562-13-9 | 95% | 0.5g |
$1262.0 | 2024-05-21 |
2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
2. Back matter
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-olに関する追加情報
Introduction to 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol (CAS No. 2137562-13-9)
2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2137562-13-9, represents a fascinating intersection of structural complexity and potential biological activity. The molecular framework of this compound features a cyclobutane ring substituted with a hydroxyl group at the 1-position and an N-substituted 2,6-dimethylpiperidine moiety at the 2-position. Such a structural configuration not only imparts distinct electronic and steric properties but also opens up diverse avenues for exploration in drug discovery and development.
The 2,6-dimethylpiperidine substituent is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. This moiety is known for its ability to enhance metabolic stability, improve solubility, and modulate binding interactions with biological targets. The incorporation of this group into the cyclobutane scaffold of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol suggests that the compound may exhibit properties conducive to interaction with biological receptors or enzymes. Furthermore, the presence of the hydroxyl group at the 1-position of the cyclobutane ring introduces potential sites for hydrogen bonding or further derivatization, which could be exploited to fine-tune the pharmacological profile of the compound.
In recent years, there has been a growing interest in cycloalkanol derivatives as potential therapeutic agents. The rigid cycloalkane backbone, such as that in cyclobutan-1-ol, can provide structural constraints that influence the conformational flexibility and binding affinity of molecules. This rigidity can be advantageous in designing compounds that require precise spatial orientation to interact effectively with biological targets. The combination of the cyclobutane ring with the N-substituted 2,6-dimethylpiperidine moiety in 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol creates a unique chemical entity that may possess distinct pharmacokinetic and pharmacodynamic properties.
One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The structural features of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol make it a promising candidate for further investigation as a lead compound or intermediate in the synthesis of novel therapeutic agents. Researchers have been exploring various derivatives of this molecule to assess their biological activity across different therapeutic domains. For instance, modifications to the substituents on the cyclobutane ring or the piperidine moiety could lead to compounds with enhanced efficacy or selectivity against specific biological targets.
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol presents both challenges and opportunities for synthetic chemists. The cycloalkanol core requires careful handling to maintain its integrity during functionalization, while the nitrogen-containing heterocycle demands precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, making it feasible to conduct extensive structural optimization studies.
Recent studies have highlighted the importance of understanding the molecular interactions between small organic compounds and biological macromolecules. Computational modeling techniques have played a crucial role in predicting how 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol might bind to its target receptors or enzymes. These studies have provided valuable insights into the compound's binding affinity, mode of interaction, and potential side effects. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process and identify promising candidates for further development.
The pharmacological evaluation of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol has revealed several intriguing properties that warrant further investigation. Initial studies suggest that this compound may exhibit moderate affinity for certain biological targets, making it a viable candidate for therapeutic intervention. However, detailed pharmacokinetic studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME) profile and ensure its safety and efficacy in vivo. These studies will provide critical information for optimizing dosing regimens and minimizing potential adverse effects.
The versatility of N-substituted piperidine derivatives has been well-documented in medicinal chemistry literature. Piperidine-based scaffolds are frequently employed in drug design due to their favorable pharmacokinetic properties and ability to modulate receptor activity. The introduction of methyl groups at positions 2 and 6 enhances lipophilicity while maintaining metabolic stability, making these compounds attractive for oral administration. The specific arrangement of these substituents in 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol contributes to its unique chemical profile and may influence its biological behavior.
Future directions in the study of 2-(2,6-Dimethylpiperidin-1-y lcyclobutan - 1 - ol (CAS No . 213756 2 -13 -9) include exploring its potential as an intermediate in multistep synthetic routes leading to more complex bioactive molecules. Additionally , investigating its role as a building block for libraries of diverse compounds could uncover novel therapeutic agents with improved pharmacological profiles . Collaborative efforts between synthetic chemists , biochemists , and computational scientists will be essential in unlocking the full potential of this interesting chemical entity . p >
2137562-13-9 (2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol) 関連製品
- 266360-55-8(N-Acetyl-3-(2,5-Difluorophenyl)-D-Alanine)
- 2172216-94-1(Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)
- 477762-41-7(8-{2-(Z)-1-(4-Chlorophenyl)ethylidenehydrazino}quinolinium chloride)
- 1235330-91-2(phenyl 4-{(3,4-diethoxyphenyl)formamidomethyl}piperidine-1-carboxylate)
- 1273655-05-2(3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)
- 2138132-55-3(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl fluoride)
- 416867-67-9((1-Benzyl-piperidin-4-yl)-(3-methoxy-propyl)-amine)
- 2227912-25-4(rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine)
- 2680705-93-3(8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one)
- 14703-82-3(Benzenamine,3-methoxy-N,N-dimethyl-4-nitro-)




